molecular formula C17H13FN2O2 B6337244 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-60-5

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6337244
CAS RN: 618098-60-5
M. Wt: 296.29 g/mol
InChI Key: YBQMNDIWOBMXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (FMPPC) is a heterocyclic aldehyde that has been studied for its various applications in chemical synthesis, medicinal chemistry, and scientific research. FMPPC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential use in the treatment of cancer and other diseases. It has been found to have anti-inflammatory, antimicrobial, and antifungal properties. In addition, this compound has been used in the synthesis of various compounds with potential therapeutic applications, such as antimicrobial agents and anti-cancer drugs. Furthermore, this compound has been used as a reagent in the synthesis of various compounds with potential applications in organic synthesis and drug discovery.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has not been fully elucidated. However, it is believed that this compound is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, antimicrobial, and antifungal properties. It has also been found to inhibit the activity of certain enzymes, such as COX-2, and transcription factors, such as NF-κB. In addition, this compound has been found to induce apoptosis (programmed cell death) in certain cancer cells.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, this compound is stable and can be stored for long periods of time without significant degradation. Furthermore, this compound can be used in a variety of applications, such as the synthesis of various compounds with potential therapeutic applications.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. In addition, this compound can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has potential applications in the treatment of cancer and other diseases, as well as in the synthesis of various compounds with potential therapeutic applications. In the future, this compound could be used to develop new drugs and treatments for a variety of diseases and conditions. In addition, this compound could be used to synthesize new compounds with potential applications in organic synthesis and drug discovery. Furthermore, this compound could be used to develop more efficient and cost-effective methods for the synthesis of various compounds. Finally, this compound could be used to develop more effective and safer antimicrobial and antifungal agents.

Synthesis Methods

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized via a three-step process. The first step involves the reaction of 4-fluorophenol with ethyl chloroformate in the presence of a base, such as sodium ethoxide, to form 4-fluoroethyl chloroformate. This is then reacted with 4-methoxyphenylhydrazine to form the desired product, this compound.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMNDIWOBMXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407587
Record name 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618098-60-5
Record name 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.